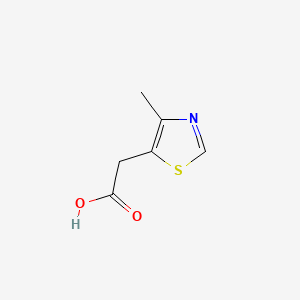

4-Methyl-5-thiazoleacetic acid

Description

Significance of the Thiazole (B1198619) Moiety in Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govbohrium.com Its unique structural and electronic properties allow it to interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov Thiazole-containing compounds have been successfully developed into drugs with applications as antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant agents. nih.govfabad.org.tr

The versatility of the thiazole nucleus is demonstrated by its presence in both naturally occurring molecules, such as Thiamine (B1217682) (Vitamin B1), and in widely used synthetic drugs like the antiretroviral agent Ritonavir and the antimicrobial Sulfathiazole. nih.gov The ability of the thiazole ring to be readily functionalized allows chemists to create large libraries of derivatives with diverse biological properties, making it a cornerstone in the search for new and improved therapeutic agents. bohrium.com The ongoing interest in thiazole derivatives is driven by the need to overcome challenges such as drug resistance, with researchers aiming to develop new molecules with enhanced potency and better safety profiles. bohrium.com

Historical Context of Research on Thiazoleacetic Acid Derivatives

The study of thiazole chemistry has a rich history, with foundational work being laid by chemists like Hantzsch and Hofmann in the late 19th century. nih.govtandfonline.com The Hantzsch thiazole synthesis, which involves the cyclization of α-halocarbonyl compounds with a thioamide, remains one of the most widely used methods for preparing the thiazole ring. researchgate.net

Research into thiazoleacetic acid derivatives specifically has led to the exploration of their potential pharmacological activities. Early studies focused on the synthesis and characterization of these compounds. For instance, 4-methyl-thiazole-5-acetic acid was prepared in a study on the degradation of thiamine. core.ac.uk Over the years, numerous derivatives have been synthesized and evaluated for their biological effects. Studies from the late 1970s, for example, investigated the anti-inflammatory and immunosuppressive activity of derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. nih.gov These historical investigations have paved the way for the more recent and targeted research into the therapeutic potential of this class of compounds.

Current Research Trajectories Involving 4-Methyl-5-thiazoleacetic Acid

Contemporary research on this compound and its derivatives is diverse and spans several areas of medicinal and materials chemistry. One significant area of focus is the development of novel therapeutic agents. For example, new derivatives of thiazole acetic acid have been synthesized and studied for their potential cardiovascular effects, with some compounds showing the ability to increase the developed tension in isolated rat hearts without significantly affecting heart rate. mdpi.com

In the field of oncology and infectious diseases, derivatives of 2-mercapto-4-methyl-5-thiazoleacetic acid have been synthesized and evaluated for their antimalarial and anticancer activities. researchgate.net Some of these compounds have shown promising in vitro activity as inhibitors of β-hematin formation, a crucial process for the survival of the malaria parasite. researchgate.net

Furthermore, this compound and its derivatives are being utilized as building blocks in supramolecular and materials chemistry. Research has shown that 2-mercapto-4-methyl-5-thiazoleacetic acid can be used to synthesize gold(I) complexes that exhibit interesting structural and photoluminescent properties. researchgate.netacs.org It is also used in the synthesis of complex structures like eight-tin macrocyclic complexes, which may have applications in catalysis and materials science. lookchem.com

Another interesting application is in the development of new analytical tools. For instance, 2-mercapto-4-methyl-5-thiazoleacetic acid has been used as a Raman reporter in the creation of stable magnetic SERS-encoded clusters for sensing applications. rsc.org Additionally, a derivative, 4-Methyl-5-thiazoleethanol (MTE), which is a degradation product of thiamine, is being investigated as a potential biomarker for the bacteria Burkholderia pseudomallei. chemicalbook.com

These varied research directions underscore the continued importance and versatility of this compound as a scaffold in modern chemical and pharmaceutical research.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methyl-1,3-thiazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-4-5(2-6(8)9)10-3-7-4/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHYWREOEQYCKSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200538 | |

| Record name | 5-Thiazoleacetic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5255-33-4 | |

| Record name | 4-Methyl-5-thiazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5255-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazoleacetic acid, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005255334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Thiazoleacetic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylthiazol-5-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methyl 5 Thiazoleacetic Acid and Its Derivatives

Established Synthetic Pathways to the 4-Methyl-5-thiazoleacetic Acid Scaffold

The construction of the fundamental this compound structure can be achieved through several reliable methods, typically involving multi-step sequences. ontosight.ai These pathways often begin with simpler, commercially available thiazole (B1198619) precursors or are built from acyclic starting materials via condensation reactions.

A common strategy for synthesizing this compound involves the elaboration of a pre-existing 4-methylthiazole (B1212942) ring. This approach focuses on introducing the acetic acid moiety at the C5 position. One such pathway begins with the functionalization of a suitable precursor, like 4-methyl-5-(2-hydroxyethyl)thiazole, which can then be converted to the target acid. chemicalbook.com Another route may involve the conversion of 4-methylthiazole-5-carboxylic acid or its ester derivative. mdpi.com For example, 4-methylthiazole-5-carboxylic acid can be converted to its acid chloride, which is then subjected to reactions to form the acetic acid side chain. mdpi.com

A key intermediate in many syntheses is 4-methyl-5-formylthiazole, which can be prepared via the hydrogenation of 4-methylthiazole-5-carboxylic acid chloride. mdpi.com This aldehyde can then serve as a handle for chain extension to the acetic acid group.

Table 1: Example of a Multi-Step Synthesis Approach

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | 4-Methylthiazole-5-carboxylic acid | Thionyl chloride | 4-Methylthiazole-5-carboxylic acid chloride | mdpi.com |

| 2 | 4-Methylthiazole-5-carboxylic acid chloride | H₂, Pd/BaSO₄ | 4-Methyl-5-formylthiazole | mdpi.com |

Oxidation provides a direct method for generating the carboxylic acid functionality from an alcohol precursor. The synthesis of this compound can be effectively achieved by the oxidation of 4-methyl-5-(2-hydroxyethyl)thiazole. Similarly, the oxidation of the corresponding alcohol, 4-methyl-5-hydroxymethylthiazole, can lead to the aldehyde, a direct precursor to the acid. mdpi.comgoogle.com A variety of oxidizing agents have been employed for these transformations, each with specific conditions and efficiencies. mdpi.com

The choice of oxidant is critical to avoid over-oxidation or degradation of the sensitive thiazole ring. Milder reagents are generally preferred. A patented process describes the oxidation of 4-methyl-5-hydroxymethyl-thiazole to 4-methyl-5-formyl-thiazole using reagents such as pyridinium (B92312) chlorochromate (PCC) or a TEMPO/sodium hypochlorite (B82951) system. google.com

Table 2: Oxidizing Agents for Precursors of this compound

| Precursor | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 4-Methyl-5-hydroxymethylthiazole | Pyridinium chlorochromate (PCC) | 4-Methyl-5-formyl-thiazole | google.com |

| 4-Methyl-5-hydroxymethylthiazole | TEMPO/KBr/NaOCl | 4-Methyl-5-formyl-thiazole | google.com |

| 4-Methyl-5-(2-hydroxyethyl)thiazole | Manganese dioxide (MnO₂) | This compound | mdpi.com |

The Hantzsch thiazole synthesis and related condensation reactions are foundational methods for constructing the thiazole ring itself. These reactions typically involve the cyclocondensation of a thioamide with an α-halocarbonyl compound. researchgate.net To synthesize the this compound scaffold directly, the reactants must contain the necessary methyl and acetic acid (or a precursor) functionalities. For example, the reaction of a thioamide with an appropriately substituted γ-halo-β-ketoester can yield the desired thiazoleacetic acid ester, which can then be hydrolyzed.

A related approach involves the condensation of thiourea (B124793) with an α-bromoacetylacetic acid derivative under microwave irradiation, which can significantly accelerate the reaction. Acetic acid itself can be used as a catalyst and solvent in domino multicomponent reactions to regioselectively synthesize highly substituted thiazoles. researchgate.net

Oxidation-Based Syntheses of this compound

Synthesis of Diversified this compound Derivatives

The core structure of this compound serves as a versatile template for creating a library of derivatives, primarily through modifications at the carboxylic acid group or the thiazole ring itself. cymitquimica.com

Ester derivatives of this compound are common synthetic targets, often serving as intermediates for amides or other functional groups. These esters can be prepared by standard esterification of the parent acid. cymitquimica.com Alternatively, they can be synthesized directly. For instance, a one-pot synthesis method allows for the creation of ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives by reacting ethyl acetoacetate (B1235776) with N-bromosuccinimide, followed by the addition of various N-monosubstituted thiourea derivatives. google.com

The reduction of these esters, such as ethyl-4-methylthiazole-5-acetate using lithium aluminium hydride (LiAlH₄), provides access to the corresponding alcohols, which are also valuable synthetic intermediates. chemicalbook.com

Introducing nitrogen-based substituents onto the thiazole ring is a key strategy for diversifying the chemical space of these compounds. A notable method involves a silver perchlorate (B79767) (AgClO₄)-promoted substitution reaction between a chloromethyl-functionalized thiazole or oxazole (B20620) and a primary amine. acs.orgacs.org This reaction has been used to prepare a diverse set of 16 N-substituted azole-containing amino esters in yields ranging from 40% to 92%. acs.orgacs.org This approach is versatile, accommodating primary amines with a range of functional groups, including aliphatic, aromatic, and heteroaromatic moieties. acs.org These N-substituted building blocks are particularly useful for creating new cyclopeptide analogues. acs.org

Table 3: Synthesis of N-Substituted Thiazole Amino Esters via Silver-Mediated Substitution

| Amine Reactant | Resulting N-Substituent | Yield (%) | Reference |

|---|---|---|---|

| Methylamine | N-methyl | - (Selectivity data provided) | acs.org |

| Benzylamine | N-benzyl | 81% | acs.org |

| Aniline | N-phenyl | 50% | acs.org |

| 4-Fluoroaniline | N-(4-fluorophenyl) | 40% | acs.org |

| 4-Methoxyaniline | N-(4-methoxyphenyl) | 61% | acs.org |

| 2-Picolylamine | N-(pyridin-2-ylmethyl) | 92% | acs.org |

| Furfurylamine | N-(furan-2-ylmethyl) | 88% | acs.org |

Derivatization via Nucleophilic Substitution Reactions

The functional groups of this compound and its precursors, namely the carboxylic acid moiety and the thiazole ring itself, provide active sites for derivatization through nucleophilic substitution reactions. These reactions are pivotal for creating a diverse library of analogues for various research applications. ontosight.ai

The carboxylic acid group is a primary target for derivatization. Through nucleophilic acyl substitution, it can be readily converted into esters and amides. cymitquimica.com For instance, research has shown the successful synthesis of a novel series of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives. This multi-step synthesis begins with 2-mercapto-4-methyl-5-thiazoleacetic acid. The first key step involves a nucleophilic substitution at the 4-position of 4,7-dichloroquinoline (B193633) by the thiol group of the thiazole derivative to form an intermediate acid. researchgate.net The subsequent and final step involves the conversion of the acetic acid group into various N-phenylacetamides. This transformation is achieved through a modified Steglich esterification, a classic example of nucleophilic acyl substitution where the carboxylic acid is activated to react with different anilines. researchgate.net

Furthermore, the thiazole ring itself can participate in or be formed through reactions involving nucleophilic attack. The amino group, when present on the thiazole ring, is a strong nucleophile and can be a site for further chemical modifications. cymitquimica.com

The following table summarizes representative nucleophilic substitution reactions for the derivatization of this compound and related compounds.

Table 1: Examples of Derivatization via Nucleophilic Substitution

| Starting Material | Reagent(s) | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| 2-Mercapto-4-methyl-5-thiazoleacetic acid | 4,7-Dichloroquinoline | Nucleophilic Aromatic Substitution (SNAr) | 2-[(7-Chloroquinolin-4-yl)thio]-4-methylthiazole-5-acetic acid | researchgate.net |

| 2-[(7-Chloroquinolin-4-yl)thio]-4-methylthiazole-5-acetic acid | Various Anilines, DCC, DMAP | Nucleophilic Acyl Substitution (Amidation/Steglich Esterification) | N-Aryl-2-[2-((7-chloroquinolin-4-yl)thio)-4-methylthiazol-5-yl]acetamides | researchgate.net |

Optimization of Synthetic Conditions for Improved Yield and Selectivity

Optimizing synthetic protocols is crucial for making the production of this compound and its key intermediates efficient, high-yielding, and suitable for larger-scale production. Research efforts have focused on refining reaction parameters such as temperature, catalysts, solvents, and reagents to maximize product purity and quantity.

A notable example is the synthesis of 4-methyl-5-formyl-thiazole (4-methylthiazole-5-carboxaldehyde), a critical precursor. One patented process details a high-yield method that is commercially viable. google.com This process involves the reduction of a thiazole ester, such as methyl 4-methylthiazole-5-carboxylate, to the corresponding alcohol, 4-methyl-5-hydroxymethyl-thiazole. The optimization here lies in the choice of reducing agent; using sodium borohydride (B1222165) in the presence of aluminum chloride (AlCl₃) in a suitable solvent provides an effective reduction. google.com The subsequent oxidation of the alcohol to the target aldehyde is also optimized. The reaction is conducted at a controlled temperature range of -10 °C to 50 °C, using oxidizing agents like pyridinium chlorochromate (PCC) or TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to achieve high purity (97-98%) and yield. google.com Another novel preparation method for this aldehyde emphasizes moderate reaction conditions and reduced waste generation, highlighting the trend towards more sustainable and industrially feasible processes. scispace.com

In the synthesis of more complex derivatives, such as the previously mentioned quinoline-thiazole hybrids, the optimization of reaction conditions for the nucleophilic substitution step was investigated to improve yields. researchgate.netresearchgate.net The general principles of synthesis optimization, such as adjusting reaction time, ensuring the correct stoichiometry of reagents, and maintaining solvent purity, are critical for achieving desired outcomes in these multi-step sequences.

The table below outlines key findings in the optimization of synthetic conditions for precursors and derivatives of this compound.

Table 2: Optimization of Synthetic Conditions

| Target Compound | Precursor | Reagents/Catalysts | Key Optimized Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| 4-Methyl-5-formyl-thiazole | Methyl 4-methylthiazole-5-carboxylate | 1. NaBH₄, AlCl₃ 2. PCC or TEMPO | 1. Controlled addition of reducing agent 2. Oxidation temperature: -10 °C to 50 °C | High purity (97-98%), commercially viable | google.com |

| 4-Methylthiazole-5-carboxaldehyde | 2-Methylamino-4-methylthiazole | 1. Vilsmeier reagent 2. Hydrogenation catalyst | Moderate reaction conditions | High yield, less waste, suitable for industrial production | scispace.com |

Biological Activity and Pharmacological Investigations of 4 Methyl 5 Thiazoleacetic Acid and Its Analogs

Antimicrobial Efficacy Studies

The antimicrobial properties of 4-Methyl-5-thiazoleacetic acid and its derivatives have been a focus of research, with studies exploring their effectiveness against various pathogenic microorganisms. ontosight.ai

Thiazole (B1198619) derivatives have demonstrated a broad spectrum of antibacterial activity. jetir.org For instance, some synthesized thiazole compounds have shown considerable efficacy against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus, and Gram-negative bacteria like Escherichia coli. jetir.org The introduction of a 2-mercapto-4-methyl-5-thiazoleacetic acid structural unit into drug molecules has been shown to enhance their inhibitory or killing capacity against specific pathogens. quinoline-thiophene.com

In a study evaluating arylidene derivatives of ethyl-2-methylthiazole-4-acetic acid, several compounds were tested for their antibacterial activity against Pseudomonas aeruginosa, Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. asianpubs.org The results, when compared to the standard drug amoxicillin, indicated that while some compounds showed good activity, others had moderate to negligible effects. asianpubs.org Specifically, certain substitutions on the thiazole ring have been found to enhance activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

| Compound/Organism | Pseudomonas aeruginosa | Bacillus subtilis | Escherichia coli | Staphylococcus aureus |

|---|---|---|---|---|

| Compound 3e | Good Activity | Good Activity | Good Activity | Good Activity |

| Compound 3l | Good Activity | Good Activity | Good Activity | Good Activity |

| Other Analogs | Moderate to Negligible | Moderate to Negligible | Moderate to Negligible | Moderate to Negligible |

Source: Adapted from Rao et al., Asian J. Chem. (2005) asianpubs.org

The antifungal potential of thiazole derivatives has also been investigated. jetir.org In one study, a fluoro-substituted derivative of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]acetic acid exhibited antifungal activity against Candida albicans and Candida krusei. researchgate.net At a concentration of 1 mg/mL, this compound produced inhibition zones of 12 mm and 13 mm, respectively. researchgate.net However, other derivatives in the same study did not show any significant antifungal effects against the tested Candida species. researchgate.net

Table 2: Antifungal Activity of a Fluoro-Substituted Thiazoleacetic Acid Derivative

| Fungal Strain | Inhibition Zone Diameter (mm) at 1 mg/mL |

|---|---|

| Candida albicans (ATCC 90028) | 12 |

| Candida krusei (ATCC 6258) | 13 |

Source: Adapted from a study on 7-chloroquinoline (B30040) derivatives researchgate.net

Antibacterial Spectrum and Potency Assessments

Anti-inflammatory Activity Profiling

Thiazole derivatives are recognized for their anti-inflammatory properties, which have been evaluated through various in vitro and in vivo models. ontosight.airesearchgate.net

A common in vitro method to assess anti-inflammatory potential is the bovine serum albumin (BSA) denaturation assay. mdpi.com In one study, a thiazoline-2-thione derivative, compound 4d , demonstrated significant inhibition of BSA denaturation with an IC50 value of 21.9 µg/mL, which was comparable to the standard drug Aspirin (IC50 of 22 µg/mL). mdpi.com Another compound, 3c , showed a higher IC50 value of 31.7 µg/mL, indicating lower potency. mdpi.com At a concentration of 2 mg/mL, compound 4d exhibited the highest inhibition of BSA protein at 95.24%, while Aspirin and compound 3c showed 94.40% and 85.12% inhibition, respectively. mdpi.com

Another aspect of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes. mdpi.com A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were found to be potent inhibitors of COX-1, with some being more effective than the reference drug naproxen. mdpi.com These compounds, however, did not show significant inhibition of COX-2 or lipoxygenase (LOX). mdpi.com

Table 3: In Vitro Anti-inflammatory Activity of Thiazole Derivatives

| Compound | BSA Denaturation Inhibition (IC50 µg/mL) |

|---|---|

| Compound 4d | 21.9 |

| Compound 3c | 31.7 |

| Aspirin (Reference) | 22 |

Source: Adapted from a study on thiazoline-2-thione derivatives mdpi.com

The carrageenan-induced rat paw edema model is a standard in vivo assay for evaluating anti-inflammatory effects. researchgate.netbiointerfaceresearch.com In a study of thiazolo[4,5-b]pyridine-2-one derivatives, several compounds demonstrated considerable anti-inflammatory activity, with some approaching or even exceeding the efficacy of the reference drug Ibuprofen. biointerfaceresearch.com

Similarly, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones showed promising anti-inflammatory profiles in the carrageenan-induced mouse paw edema model. mdpi.com Four compounds in particular (13, 16, 12, and 8 ) exhibited edema inhibition of 57.8%, 57.6%, 55.6%, and 55.4%, respectively, which was greater than the 47% inhibition shown by the reference drug indomethacin (B1671933) at the same molar concentration. mdpi.com

Table 4: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

| Compound | Edema Inhibition (%) |

|---|---|

| Compound 13 (2,3-di-Cl) | 57.8 ± 1.3 |

| Compound 16 (3-Br) | 57.6 ± 1.4 |

| Compound 12 (4-Cl) | 55.6 ± 1.5 |

| Compound 8 (4-NO2) | 55.4 ± 1.5 |

| Indomethacin (Reference) | 47 |

Source: Adapted from a study on 5-methylthiazole-thiazolidinone conjugates mdpi.com

In Vitro Anti-inflammatory Assays

Antioxidant Activity Assessments

The antioxidant properties of this compound and its analogs have also been a subject of investigation. ontosight.ai The antioxidant activity of these compounds is often evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. pensoft.netnih.gov

In a study of novel (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives, the antioxidant activity was assessed by their ability to scavenge DPPH radicals. pensoft.net Another study on thiazol-4(5H)-one analogs also reported moderate-to-strong antioxidant capacity, with the ability to scavenge ABTS+, DPPH, and reactive oxygen species (ROS) radicals. nih.gov One particular analog with a catechol moiety demonstrated very strong ROS-scavenging activity, comparable to Trolox. nih.gov

The antioxidant potential is also evaluated through other assays like hydroxyl, nitric oxide, and superoxide (B77818) radical scavenging methods. For example, the hydroxyl radical scavenging activity can be demonstrated using the Fenton reaction. nih.gov

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Thiazoleacetic acid, 2-(2-(3,4-dimethoxyphenyl)ethenyl)-4-(4-methylphenyl)- |

| 5-Thiazoleacetic acid, 2-(2-(4-chlorophenyl)ethenyl)-4-(4-methylphenyl)- |

| 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]acetic acid |

| 2,4-diaryl-5-thiazole acetic acid |

| 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one |

| 2-(4,5-bis(4-methoxyphenyl)thiazol-2-yl)amino)acetic acid) |

| 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid |

| 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid |

| (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide |

| 2-Mercapto-4-methyl-5-thiazoleacetic acid |

| N-(4-chlorophenyl)-2-((4-phenylthiazol-2-yl)amino)acetamide |

| Methyl 2-(2-((4,5-diphenylthiazol-2-yl)amino)acetamido)acetate |

| Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate |

| Ethyl-2-methylthiazole-4-acetic acid |

| [4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid |

| Thiazoline-2-thione |

| Thiazolo[4,5-b]pyridin-2-one |

| Thiazol-4(5H)-one |

| Ibuprofen |

| Naproxen |

| Indomethacin |

| Amoxicillin |

| Aspirin |

| Trolox |

Antineoplastic and Cytotoxic Activity Studies

The thiazole scaffold, a key component of this compound, is a recurring motif in the design of new anticancer agents. sci-hub.ru Researchers have explored the cytotoxic potential of various derivatives against a range of cancer cell lines, with some analogs demonstrating significant activity.

Evaluation against Cancer Cell Lines

A number of studies have reported the in vitro cytotoxic effects of thiazole derivatives. For instance, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized and evaluated for their anticancer activity against A-549 (lung carcinoma), Bel7402 (hepatocellular carcinoma), and HCT-8 (ileocecal adenocarcinoma) cell lines. mdpi.com Among the tested compounds, the 4-chloro-2-methylphenyl amido substituted thiazole containing a 2-chlorophenyl group at the second position of the heterocyclic ring showed the highest activity against the A-549 cell line. mdpi.com

In another study, twelve 7-chloroquinoline derivatives were synthesized from 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]acetic acid and various benzoyl hydrazines. nih.gov These compounds were evaluated for their effects on the cell viability of A549 and MCF-7 (breast cancer) cell lines. Compounds 6 and 12 from this series were the most active, reducing the viability of MCF-7 cells with IC50 values of 15.41 and 12.99 µM, respectively. nih.gov Notably, these compounds did not significantly affect the viability of peripheral blood mononuclear cells, and induced apoptosis in both cancer cell lines. nih.gov In MCF-7 cells, treatment with these compounds also led to cell cycle arrest in the G0/G1 phase. nih.gov

Furthermore, a novel series of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives were synthesized and tested for their potential anticancer activities. researchgate.net

The table below summarizes the cytotoxic activity of selected this compound analogs.

| Compound/Derivative | Cancer Cell Line | Activity | Reference |

| 4-chloro-2-methylphenyl amido substituted thiazole | A-549 | 48% inhibition at 5 µg/mL | mdpi.com |

| Compound 6 (7-chloroquinoline derivative) | MCF-7 | IC50 = 15.41 µM | nih.gov |

| Compound 12 (7-chloroquinoline derivative) | MCF-7 | IC50 = 12.99 µM | nih.gov |

In Vivo Antitumor Investigations

While much of the research has focused on in vitro studies, some investigations have progressed to in vivo models. For example, two compounds, 2-(2-(pyridin-2-ylmethylene)hydrazinyl)-4-(4-chlorophenyl)-1,3-thiazole (16 ) and (2-(1-(pyridin-2-yl)ethylene)hydrazinyl)-4-(4-chlorophenyl)-1,3-thiazole (17 ), demonstrated a reduction in tumor mass by 47% and 73%, respectively, in a hepatocellular xenograft cancer model in mice. sci-hub.ru Importantly, no significant signs of systemic toxicity were observed in the treated mice. sci-hub.ru

Antimalarial Activity Research

The emergence of drug-resistant strains of Plasmodium has necessitated the search for new antimalarial agents. Derivatives of this compound have been a focus of such research.

Novel 2-mercapto-4-methyl-5-thiazoleacetic acid derivatives of 4,7-dichloroquinoline (B193633) have been synthesized and evaluated for their antimalarial properties. nih.govresearchgate.net In one study, twelve 7-chloroquinoline derivatives were synthesized by coupling 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]acetic acid with various benzoyl hydrazines. nih.gov These compounds were tested for their in vitro ability to inhibit β-hematin formation and their in vivo activity in a murine model. Compounds 8 and 9 were identified as the most active, with IC50 values of 0.65 ± 0.09 and 0.64 ± 0.16 µM, respectively, for the inhibition of β-hematin formation. nih.gov

Another study focused on a series of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives. researchgate.netgrafiati.com These compounds were also tested for their in vitro and in vivo antimalarial activity, with derivative 11 showing particular promise. researchgate.net

The table below presents the in vitro antimalarial activity of selected this compound analogs.

| Compound/Derivative | Target/Assay | Activity (IC50) | Reference |

| Compound 8 (7-chloroquinoline derivative) | β-hematin formation inhibition | 0.65 ± 0.09 µM | nih.gov |

| Compound 9 (7-chloroquinoline derivative) | β-hematin formation inhibition | 0.64 ± 0.16 µM | nih.gov |

| Derivative 11 (N-phenylacetamide derivative) | Antimalarial activity | Promising candidate | researchgate.net |

Antihelmintic Efficacy Studies

Thiazole derivatives have been investigated for their effectiveness against parasitic worms. tsijournals.commdpi.com A study on various synthesized thiazole derivatives revealed that most of the compounds exhibited good anthelmintic activity when compared to the standard drug, piperazine (B1678402) citrate (B86180). tsijournals.com One particular compound, 1c , demonstrated paralysis and death of worms at a time comparable to the standard at a concentration of 5 mg/mL. tsijournals.com

In another investigation, a series of 2-amino substituted 4-phenyl thiazole derivatives were synthesized and evaluated for their anthelmintic activity against the Indian adult earthworm, Pherituma postuma. ijpsnonline.com All the synthesized compounds displayed significant anthelmintic activity, with compounds 4c and 4e being more potent than the standard drug, mebendazole. ijpsnonline.comresearchgate.net

Furthermore, a novel series of 2-amino-4-phenylthiazole (B127512) derivatives of amino acids and peptides were synthesized and showed good anthelmintic activity against the earthworm Eudrilus eugeniae when compared to mebendazole. asianpubs.org

The table below shows the antihelmintic activity of selected thiazole derivatives.

| Compound/Derivative | Organism | Activity | Reference |

| Compound 1c | Worms | Comparable to piperazine citrate at 5 mg/mL | tsijournals.com |

| Compound 4c | Pherituma postuma | More potent than mebendazole | ijpsnonline.comresearchgate.net |

| Compound 4e | Pherituma postuma | More potent than mebendazole | ijpsnonline.comresearchgate.net |

| 2-amino-4-phenylthiazole derivatives of amino acids and peptides | Eudrilus eugeniae | Good activity compared to mebendazole | asianpubs.org |

Immunosuppressive Activity Investigations

The immunomodulatory potential of thiazole derivatives has been a subject of scientific inquiry. An older study reported the synthesis of 2-N-aralkylidene, 2-N-aralkyl, and 2-N-aralkyl-alpha-sulphoderivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid and its methyl ester. nih.gov Pharmacological analysis of these compounds was performed to detect their anti-inflammatory and immunosuppressive activities, with the 2-aralkyl-alpha-sulphoderivatives showing the most efficacious immunosuppressive and anti-inflammatory effects. nih.gov

More recently, new naphthoquinone-thiazole hybrids were synthesized and tested for their potential immunomodulatory effects. nih.gov These compounds were found to have promising anti-inflammatory and immunomodulatory activities by decreasing the production of the pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated cells. nih.gov

Mechanistic Elucidation of 4 Methyl 5 Thiazoleacetic Acid S Biological Actions

Identification of Molecular Targets and Ligand-Receptor Interactions

The biological activity of a compound is fundamentally dictated by its interactions with specific molecular targets. For 4-Methyl-5-thiazoleacetic acid, the thiazole (B1198619) ring is a key structural feature that can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological macromolecules such as proteins and enzymes. These interactions are crucial for the formation of a stable ligand-receptor complex, which is the initiating step for a cascade of biological responses.

While specific receptor targets for this compound are still under extensive investigation, research on analogous thiazole derivatives provides insights into potential binding partners. For instance, certain thiazole-containing compounds have been shown to interact with receptors involved in inflammatory and cell proliferation pathways. The acetic acid side chain of this compound can also play a significant role in its binding affinity and specificity, potentially enhancing its solubility and ability to interact with the active sites of target proteins.

Enzymatic Inhibition and Modulation of Protein Function

Enzymes are critical regulators of biological processes, and their inhibition or modulation is a common mechanism of action for many therapeutic agents. Thiazole derivatives have been recognized for their capacity to act as enzyme inhibitors. In the context of this compound, a notable area of investigation has been its role in the metabolism of thiamine (B1217682) (Vitamin B1).

Research has led to the identification and purification of a thiazole dehydrogenating enzyme from soil bacteria. kyoto-u.ac.jp This enzyme is involved in the degradation of the thiazole moiety of thiamine. kyoto-u.ac.jp A key metabolic intermediate in this process was identified as 4-methylthiazole-5-acetic acid. kyoto-u.ac.jp The study of this enzyme's properties revealed that its activity is enhanced by the presence of NAD and FAD, suggesting a two-step reaction mechanism involving these coenzymes. kyoto-u.ac.jp This finding directly implicates this compound in enzymatic pathways related to vitamin metabolism.

Furthermore, the general class of thiazole derivatives has been shown to inhibit various enzymes, including proteases and kinases, which are pivotal in the progression of certain diseases. The ability of the thiazole ring and its substituents to fit into the active sites of these enzymes and form inhibitory interactions is a key aspect of their mechanism.

Elucidation of Intracellular Signaling Pathway Modulation

The biological effects of a compound often culminate in the modulation of intracellular signaling pathways, which control a wide array of cellular functions. While direct evidence for the specific signaling pathways modulated by this compound is emerging, studies on closely related compounds offer valuable clues.

For example, research utilizing 2-mercapto-4-methyl-5-thiazoleacetic acid, a structural analogue, has provided insights into the intracellular behavior of thiazole-based nanohybrids. nih.gov These studies have tracked the endocytosis process and the subsequent trafficking of these compounds to lysosomes. nih.gov This suggests that this compound may also be internalized by cells and interact with components of the endo-lysosomal pathway, potentially influencing cellular processes such as protein degradation and antigen presentation.

Moreover, the potential anti-inflammatory and antioxidant effects of this compound suggest its involvement in signaling pathways related to oxidative stress and inflammation. ontosight.ai These could include pathways regulated by transcription factors such as NF-κB and AP-1, which are central to the inflammatory response. Further research is needed to delineate the precise signaling cascades affected by this compound.

Comparative Mechanistic Analysis with Related Thiazole Derivatives

To better understand the structure-activity relationship of this compound, it is instructive to compare its properties and biological activities with those of related thiazole derivatives.

A pertinent comparison can be made with 2-Mercapto-4-methyl-5-thiazoleacetic acid . The primary structural difference is the presence of a mercapto (-SH) group at the 2-position of the thiazole ring in the latter. This substitution has significant chemical and biological consequences. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to a potentially different and more permanent mode of enzyme inhibition or protein function modulation. In contrast, the biological interactions of this compound are more likely to be governed by non-covalent forces.

Another related compound is 2-Amino-4-thiazoleacetic acid . The amino group at the 2-position can influence the compound's polarity and hydrogen bonding capacity, potentially altering its receptor binding profile and enzymatic interactions compared to the methyl group in this compound.

The compound [4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid presents a more complex structure with a substituted phenyl ring. This bulky, hydrophobic group would significantly alter the compound's interaction with molecular targets, likely favoring binding to hydrophobic pockets in proteins.

These comparisons highlight how small structural modifications on the thiazole scaffold can lead to distinct biological activities and mechanisms of action.

Table of Compound Properties

| Compound Name | Key Structural Difference from this compound | Potential Impact on Mechanism of Action |

| 2-Mercapto-4-methyl-5-thiazoleacetic acid | Mercapto group at position 2 | Covalent modification of protein targets |

| 2-Amino-4-thiazoleacetic acid | Amino group at position 2 | Altered hydrogen bonding and polarity |

| [4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid | Substituted phenyl ring at position 4 | Enhanced hydrophobic interactions |

Structure Activity Relationship Sar and Computational Modeling of 4 Methyl 5 Thiazoleacetic Acid

Impact of Substituent Variation on Biological Potency and Selectivity

The biological activity of derivatives based on the 4-methyl-5-thiazoleacetic acid core is highly dependent on the nature and position of various substituents. Structure-activity relationship (SAR) studies have demonstrated that modifications to the thiazole (B1198619) ring and the acetic acid side chain can profoundly influence potency against different biological targets, including microbial, parasitic, and cancer cell lines.

For instance, a series of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives were synthesized and evaluated for antimalarial and cytotoxic activities. researchgate.net The core structure was created by substituting the thiol group of 2-mercapto-4-methyl-5-thiazoleacetic acid onto the 4-position of 4,7-dichloroquinoline (B193633), followed by amidation of the acetic acid group with various anilines. researchgate.net This work highlights how combining the thiazoleacetic acid moiety with other pharmacologically active scaffolds like quinoline (B57606) can produce hybrid molecules with significant biological activity. researchgate.net

Similarly, research into 2-mercapto-4-methyl-5-thiazoleacetic acid derivatives of 4,7-dichloroquinoline showed promising results in inhibiting β-haematin formation, a crucial process for the malaria parasite Plasmodium falciparum. e-century.us SAR studies from this research indicated that the presence of two methyl groups on the aryl rings enhanced the activity. e-century.us

Other studies have explored the effects of different substitutions on the thiazole ring itself. Replacing the 4-oxo group in a related thiazole compound with a methyl group was found to increase lipophilicity, which can enhance membrane permeability. The introduction of a 4-methylphenylamino group at position 2 of a thiazolidinone acetic acid derivative conferred antidiabetic activity through α-glucosidase inhibition. Thiazole derivatives have also been investigated for their cardiovascular effects, where certain substitutions led to an increase in developed tension in isolated rat hearts without altering heart rate, suggesting potential applications in heart failure conditions. researchgate.net

The following table summarizes findings on how substituent variations impact biological activity in derivatives of the this compound scaffold.

| Base Scaffold | Substituent/Modification | Biological Activity | Key Findings | Reference(s) |

| 2-Mercapto-4-methyl-5-thiazoleacetic acid | Hybridization with 4,7-dichloroquinoline and subsequent amidation of the acetic acid moiety with various anilines. | Antimalarial, Cytotoxic | Created hybrid molecules with potent biological activity; derivative 11 was the most promising candidate. | researchgate.net |

| 2-Mercapto-4-methyl-5-thiazoleacetic acid | Derivatization with 4,7-dichloroquinoline. | Antimalarial (β-haematin inhibition) | The presence of two methyl groups on the aryl rings was found to enhance activity. | e-century.us |

| Thiazole Acetic Acid Derivatives | Various substitutions on the thiazole ring. | Cardiovascular | Certain derivatives (SMVA-35, SMVA-40, SMVA-41, SMVA-42) increased developed tension in isolated rat hearts. | researchgate.net |

| (2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)-acetic acid | Replacement of the 4-oxo group with a 4-methyl group. | General | Increases lipophilicity, potentially enhancing membrane permeability. | |

| {2-[(4-Methylphenyl)Amino]-4-Oxo-4,5-Dihydro-1,3-Thiazol-5-Yl}Acetic Acid | Introduction of a 4-methylphenylamino group. | Antidiabetic | Exhibits α-glucosidase inhibition with an IC₅₀ of 4.5 µM. |

Stereochemical Influences on Activity

The three-dimensional arrangement of atoms (stereochemistry) within a molecule can be a critical determinant of its biological activity. For molecules with chiral centers, different enantiomers or diastereomers can exhibit vastly different potencies and selectivities due to the stereospecific nature of biological targets like enzymes and receptors.

In the context of thiazole-based compounds, SAR studies have revealed that stereochemistry is a crucial factor affecting antiproliferative activity. researchgate.net For a series of synthesized lactone mimics of goniofufurone, the stereochemistry at the C-7 position was identified as a key feature influencing their cytotoxic effects on cancer cell lines. researchgate.net While direct studies on the stereoisomers of the parent this compound are not extensively detailed in the reviewed literature, the principles derived from its derivatives are highly relevant. For example, in the synthesis of thiazole bioisosteres, the reaction of cyanohydrin benzoates with cysteine ethyl ester hydrochloride resulted in C-4′ epimeric thiazolines, highlighting the creation of stereocenters during synthesis. researchgate.net The subsequent biological evaluation of these stereoisomers often reveals that one isomer is significantly more active than the others, underscoring the importance of controlling stereochemistry in drug design. researchgate.net

Rational Design Principles for Enhanced Biological Activity

Based on SAR and stereochemical studies, several rational design principles can be formulated to guide the synthesis of more potent and selective analogs of this compound.

Hybridization: Combining the this compound scaffold with other known pharmacophores (e.g., quinoline) is a validated strategy for creating dual-action molecules or enhancing potency against specific targets like Plasmodium. researchgate.nete-century.us

Lipophilicity and Substitution: Modulating lipophilicity through the addition or replacement of functional groups can improve a compound's pharmacokinetic profile. For example, adding methyl groups can increase lipophilicity and enhance membrane permeability. The introduction of bulky substituents has also been shown to enhance antiparasitic activity. mdpi.com

Targeted Substitutions: The introduction of specific groups at defined positions can confer new activities. Adding a 4-methylphenylamino group to a related thiazolidinone core introduced antidiabetic properties. Furthermore, SAR analyses on thiosemicarbazones have shown that para-positioned substituents on an attached aromatic ring enhance biological activity. mdpi.com

Stereochemical Control: Given the stereospecificity of biological targets, controlling the stereochemistry of synthesized derivatives is paramount. As seen in related compounds, the specific arrangement of substituents at chiral centers can dramatically affect antiproliferative activity. researchgate.net Therefore, synthetic strategies should aim to produce specific, highly active stereoisomers.

Advanced Computational Chemistry Approaches

Computational chemistry provides powerful tools to understand the properties of this compound and its derivatives at an atomic level, complementing experimental findings and guiding the design of new molecules.

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure of molecules, providing insights into their reactivity, stability, and spectroscopic properties. mdpi.com These calculations can determine key molecular descriptors like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to a molecule's ability to donate or accept electrons.

For example, theoretical calculations on a Bismuth-based metal-organic framework (MOF) that uses 2-mercapto-4-methyl-5-thiazoleacetic acid as the organic ligand revealed that the material is a p-type semiconductor. researchgate.net This finding, derived from QM calculations, suggests that electrons can delocalize through π-conjugation when excited, a property beneficial for charge separation and transfer in photocatalytic applications. researchgate.net Furthermore, studies on other thiazole derivatives have used DFT calculations to correlate calculated properties with experimental results, confirming that such models can accurately predict molecular structure and behavior. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. nih.gov It helps to visualize and quantify the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For thiazole derivatives, molecular docking has been instrumental in understanding their mechanism of action. Studies have shown that thiazole-based compounds can bind within the active sites of enzymes like tubulin and heat shock protein 90 (HSP90), inhibiting their function. nih.govmdpi.com Docking analyses of one thiazole derivative demonstrated a strong binding affinity for HSP90, forming hydrogen bonds with key amino acid residues like LEU73 and VAL92. mdpi.com

Molecular dynamics (MD) simulations build upon docking results by simulating the movement of atoms in the ligand-receptor complex over time. ua.ac.betbzmed.ac.ir This provides a dynamic view of the interaction, assessing the stability of the binding pose predicted by docking. nih.govrsc.org For instance, MD simulations of a protein-compound complex can confirm whether the ligand remains stable within the protein's binding pocket, reinforcing the proposed mechanism of action. nih.gov These simulations are crucial for validating docking results and understanding the flexibility and conformational changes that occur upon binding. mdpi.comtbzmed.ac.ir

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-stacking, are fundamental to molecular recognition and the stabilization of supramolecular structures. frontiersin.orgjussieu.fr Advanced computational methods like the NCI index and the Quantum Theory of Atoms in Molecules (QTAIM) allow for the detailed analysis and visualization of these interactions. frontiersin.orgjussieu.fracs.org

QTAIM analyzes the electron density topology to identify and characterize chemical bonds and non-covalent interactions. acs.orgacs.org This method has been applied to gold(I) complexes containing 2-mercapto-4-methyl-5-thiazoleacetic acid as a ligand. acs.orgresearchgate.net The analysis confirmed the existence of not only covalent bonds but also crucial intermolecular contacts, including aurophilic (Au···Au) interactions, which are weak interactions between gold ions that stabilize the dimeric structure of the complexes in the solid state. acs.orgacs.orgresearchgate.net The NCI plot is another tool that reveals the nature of interactions between a ligand and its target enzyme. frontiersin.org These analyses provide a deeper understanding of the forces that govern the conformation and binding of this compound derivatives, which is essential for rational drug design. frontiersin.orgresearchgate.net

Coordination Chemistry and Metal Complexation of 4 Methyl 5 Thiazoleacetic Acid and Its Derivatives

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 4-methyl-5-thiazoleacetic acid and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Gold(I) Complexes and Aurophilic Interactions

Gold(I) complexes of a derivative, 2-mercapto-4-methyl-5-thiazoleacetic acid (H2-mmta), have been synthesized and structurally characterized. rsc.orgresearchgate.net The reaction of H2-mmta with a gold(I) source can yield either cationic or anionic complexes, depending on the protonation state of the ligand. rsc.orgresearchgate.net For instance, the synthesis of three gold(I) complexes, [Au(H2-mmta)2]Cl·3H2O, Na3[Au(mmta)2]·6H2O, and Na3[Au(mmta)2]·10.5H2O, has been reported. rsc.orgresearchgate.net

A key feature of these gold(I) complexes is the presence of aurophilic interactions, which are weak attractive forces between closed-shell gold(I) centers. rsc.org These interactions, with energies comparable to hydrogen bonds, lead to the formation of dimeric species such as [Au2(H2-mmta)4]2+ and [Au2(mmta)4]6-. rsc.orgresearchgate.net The Au···Au distances in these dimers are typically in the range of 2.8 to 3.3 Å. In one study, a tetranuclear gold(I) complex, [Au(SSCOOH)]4, was formed, featuring a puckered-squared channel of gold atoms with Au···Au distances of approximately 3.04 Å. acs.org The conformation of these aurophilic complexes is influenced by noncovalent interactions. rsc.orgresearchgate.net Theoretical calculations have been employed to better understand the nature of these aurophilic interactions. acs.org

Table 1: Selected Gold(I) Complexes of 2-mercapto-4-methyl-5-thiazoleacetic acid and their Aurophilic Interactions

| Complex | Formula | Au···Au Distance (Å) |

| Tetranuclear Gold(I) Complex | [Au(SSCOOH)]₄·4THF | 3.0478(4) |

| Tetranuclear Gold(I) Complex | [Au(SSCOOH)]₄·4DMF | 3.0423(4) |

Organotin(IV) Complexes and Their Structural Features

Organotin(IV) complexes of 2-mercapto-4-methyl-5-thiazoleacetic acid have been synthesized and characterized. researchgate.net The reaction of the ligand with diorganotin(IV) oxides results in complexes with the general formula [(C4H4NS2CH2CO2)R2Sn(OMe)OSnR2]2, where R can be methyl, n-butyl, phenyl, or benzyl. researchgate.net X-ray crystallography has revealed that these complexes possess a centrosymmetric ladder-like core structure. researchgate.net In these structures, pairs of tin atoms are bridged by μ2-methoxo groups, and the carboxylate anion coordinates to an exocyclic tin atom in a monodentate fashion. researchgate.net The packing of these complexes in the solid state is stabilized by hydrogen bonding interactions. researchgate.net

The synthesis of a macrocyclic di-n-butyltin(IV) complex with 2-mercapto-4-methyl-5-thiazoleacetic acid has also been reported. researchgate.net This complex was characterized by elemental analysis, IR, and various NMR techniques (¹H, ¹³C, and ¹¹⁹Sn). researchgate.net Organotin(IV) carboxylates, in general, are a significant class of compounds with diverse industrial and agricultural applications. uobabylon.edu.iq Their synthesis is often achieved by refluxing the carboxylic acid ligand with the appropriate organotin(IV) compound. uobabylon.edu.iq

Table 2: Characterization Data for an Organotin(IV) Complex

| Technique | Observation |

| Elemental Analysis | Confirmed the proposed formula. |

| Infrared (IR) Spectroscopy | Showed coordination through the carboxylate group. |

| ¹H, ¹³C, ¹¹⁹Sn NMR | Provided detailed structural information. |

Zinc and Cadmium Coordination Polymers

The ability of carboxylic acids to act as versatile ligands has led to the formation of numerous coordination polymers with metals like zinc(II) and cadmium(II). uab.cat These d¹⁰ metal ions can adopt various coordination numbers and geometries, leading to a wide range of structures. uab.cat Zinc(II) and cadmium(II) coordination polymers with different carboxylate ligands have been extensively studied. mdpi.commdpi.com These materials can exhibit interesting properties, such as luminescence, which makes them potential candidates for sensor applications. mdpi.comencyclopedia.pub The synthesis of four zinc(II) and cadmium(II) compounds with benzoic acid, for example, resulted in structures ranging from a 1D coordination polymer to a dimer, showcasing the structural diversity achievable. uab.cat While specific examples with this compound are not detailed in the provided search results, the general principles of zinc and cadmium coordination chemistry with carboxylate ligands suggest that this ligand would also form a variety of coordination polymers.

Ligand Protonation State and its Influence on Complex Formation

The protonation state of a ligand plays a crucial role in determining the structure and charge of the resulting metal complex. nih.gov This is particularly relevant for ligands like this compound and its derivatives, which possess multiple ionizable groups. The formation of a complex can alter the pKa values of these groups, leading to proton uptake or release from the solution. nih.gov

In the case of the gold(I) complexes with 2-mercapto-4-methyl-5-thiazoleacetic acid, the protonation state of the ligand dictates whether the resulting complex is cationic or anionic. rsc.orgresearchgate.net When the carboxylic acid group is protonated, a cationic complex, [Au(H2-mmta)2]²⁺, is formed. researchgate.net Conversely, deprotonation leads to the formation of an anionic complex, [Au(mmta)2]³⁻. rsc.orgresearchgate.net This demonstrates how pH and the ligand's protonation state are critical factors in directing the self-assembly of these metal complexes. nih.gov The study of complex formation equilibria, often involving techniques like potentiometric and spectrophotometric titrations, is essential to understand the speciation of metal-ligand systems at different pH values. mdpi.com

Potential Applications of Metal Complexes in Catalysis and Biomedicine

Metal complexes, in general, have a wide range of applications in catalysis and biomedicine. orientjchem.orgmdpi.com The specific properties of the metal center and the coordinated ligands determine their suitability for a particular application. researchgate.net

Catalysis: Metal complexes are widely used as catalysts in various organic transformations. orientjchem.orgresearchgate.net For instance, organotin(IV) compounds are used as catalysts in organic synthesis. uobabylon.edu.iq The design of metal complexes with specific ligand architectures can lead to highly selective and efficient catalysts for reactions like cross-coupling. nih.gov While the catalytic applications of this compound complexes are not extensively detailed in the provided results, the presence of both soft (sulfur) and hard (nitrogen, oxygen) donor atoms could make them interesting candidates for various catalytic processes. Heterogeneous catalysts, where metal complexes are supported on materials like montmorillonite, are also an area of active research. researchgate.net

Biomedicine: The biological activity of metal complexes is another area of significant interest. mdpi.com Many Schiff base complexes, for example, exhibit a broad range of biological activities. researchgate.net Organotin(IV) carboxylates have been investigated for their potential as antitumoral and antimicrobial agents. uobabylon.edu.iq Gold(I) complexes have also been studied for their potential therapeutic properties. researchgate.net The interaction of metal complexes with biological molecules like DNA is a key aspect of their medicinal applications. nih.gov The diverse coordination chemistry of this compound and its derivatives suggests that their metal complexes could also be explored for various biomedical applications.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 4-Methyl-5-thiazoleacetic acid by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The methyl group (CH₃) protons attached to the thiazole (B1198619) ring typically appear as a singlet in the upfield region. The methylene (B1212753) protons (CH₂) of the acetic acid group also produce a singlet, shifted slightly downfield due to the proximity of the electron-withdrawing carboxyl and thiazole groups. The lone proton on the thiazole ring (at position 2) would appear as a singlet in the aromatic region, significantly downfield due to the deshielding effect of the heterocyclic ring. The acidic proton of the carboxyl group (-COOH) would be a broad singlet, also at the downfield end of the spectrum, and its chemical shift can be concentration-dependent. The signal for this proton can be confirmed by D₂O exchange, where it disappears from the spectrum. frontiersin.org

¹³C NMR: The carbon-13 NMR spectrum provides complementary information. Each unique carbon atom in the molecule gives a distinct signal. The spectrum would show resonances for the methyl carbon, the methylene carbon, the quaternary carbons of the thiazole ring (C4 and C5), the thiazole C2 carbon, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon is typically the most deshielded, appearing furthest downfield. Data from similar structures, such as 4-methyl-5-thiazoleethanol, can provide close approximations for these chemical shifts. bmrb.io

Interactive Data Table: Predicted NMR Chemical Shifts for this compound Predicted values are based on data from structurally similar compounds and general NMR principles. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can further confirm its structure. The molecular weight of C₆H₇NO₂S is 157.19 g/mol . nih.gov In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 157. nih.gov

The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for related thiazoleacetic acid derivatives involve the loss of the carboxyl group or parts of the side chain. researchgate.netscienceready.com.au Key fragmentation steps for this compound would likely include:

Loss of the carboxyl group (-COOH): This would result in a fragment with m/z 112. nih.gov

Decarboxylation (loss of CO₂): Loss of carbon dioxide from the molecular ion would lead to a fragment at m/z 113.

Cleavage of the C-C bond between the methylene group and the ring: This would lead to the formation of the thiazole-containing cation.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the carboxylic acid and the substituted thiazole ring. cdnsciencepub.comcdnsciencepub.com

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid. frontiersin.org

C=N and C=C Stretches: The thiazole ring itself gives rise to several characteristic stretching vibrations. Bands in the 1650-1450 cm⁻¹ region are typically assigned to C=N and C=C stretching modes within the heterocyclic ring. cdnsciencepub.com

C-H Stretches: Aromatic C-H stretching (from the C2-H on the ring) would appear just above 3000 cm⁻¹, while aliphatic C-H stretching (from the methyl and methylene groups) would be observed just below 3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While obtaining a suitable single crystal of this compound itself can be challenging, researchers have successfully used this technique to characterize its derivatives and coordination complexes. researchgate.netnortheastern.edursc.org For instance, the crystal structures of gold(I) and organotin(IV) complexes with the related 2-mercapto-4-methyl-5-thiazoleacetic acid ligand have been determined. researchgate.netrsc.org Similarly, a bismuth-based metal-organic framework (MOF) using this compound as the organic linker has been synthesized and its crystal structure elucidated. northeastern.edu

These studies provide invaluable information, including:

Precise bond lengths and angles.

The conformation of the molecule in the crystal lattice.

Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which often forms dimers in the solid state.

The coordination mode of the molecule when it acts as a ligand, binding to metal centers through the thiazole nitrogen, the sulfur atom (if deprotonated from a mercapto- derivative), or the carboxylate oxygen atoms.

This technique confirms the connectivity established by NMR and MS and reveals the supramolecular architecture of the compound in its crystalline form. novapublishers.com

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a purified sample. This is a fundamental technique used to confirm the empirical formula of a newly synthesized compound and to verify its purity. For this compound (C₆H₇NO₂S), the theoretical elemental composition can be calculated from its molecular formula and atomic weights. Experimental values obtained from an elemental analyzer for a pure sample should closely match these theoretical values. researchgate.net

Interactive Data Table: Theoretical Elemental Composition of this compound ```html

| Element | Symbol | Atomic Weight | Theoretical Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 45.85 |

| Hydrogen | H | 1.008 | 4.49 |

| Nitrogen | N | 14.007 | 8.91 |

| Oxygen | O | 15.999 | 20.36 |

| Sulfur | S | 32.06 | 20.40 |

Advanced Surface Characterization Techniques for Functionalized Materials

In materials science research, this compound and its derivatives are used to functionalize the surfaces of nanoparticles and other materials to impart specific properties. researchgate.netscientific.netAdvanced surface characterization techniques are then employed to confirm the successful attachment and to study the properties of the resulting functionalized material.

X-ray Photoelectron Spectroscopy (XPS): XPS is a highly surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of a material. When used to characterize a surface functionalized with this compound, XPS can detect the presence of nitrogen (N 1s) and sulfur (S 2p) peaks, which are unique to the ligand and confirm its presence on the surface. High-resolution scans of these peaks can provide information about the chemical environment and bonding of these atoms.

rsc.orgrsc.org* Transmission Electron Microscopy (TEM) and Energy-Dispersive X-ray Spectroscopy (EDX): When the compound is used to functionalize nanoparticles, TEM can visualize the particles and confirm their size and morphology. rsc.orgWhen coupled with an EDX detector, it allows for elemental mapping, confirming the presence and distribution of sulfur and nitrogen from the ligand on the nanoparticles.

rsc.org* Atomic Force Microscopy (AFM): AFM can be used to image the surface topography of the functionalized material, providing information on how the attachment of the molecule alters the surface roughness and morphology.

researchgate.net

These techniques are critical in the development of new materials, such as SERS-encoded clusters for sensing applications or functionalized carbon nano-onions for catalysis, where the surface chemistry dictates the material's function.

rsc.orgrsc.org

Table of Mentioned Compounds

Compound Name This compound 4-methyl-5-thiazoleethanol 2-mercapto-4-methyl-5-thiazoleacetic acid di-n-butyltin(IV) gold(I) bismuth carbon dioxide

Biochemical Pathways and Metabolic Studies Involving 4 Methyl 5 Thiazoleacetic Acid

Role as a Metabolic Intermediate in Biological Systems

4-Methyl-5-thiazoleacetic acid (MTA) is recognized not as an intermediate in the de novo biosynthesis of thiamine (B1217682) (Vitamin B1), but rather as a catabolic intermediate resulting from the degradation of thiamine and its thiazole (B1198619) moiety, 4-methyl-5-(β-hydroxyethyl)thiazole (HET). researchgate.netkyoto-u.ac.jpnih.gov It is one of several thiamine-related compounds whose metabolic significance is an area of active investigation. nih.govacs.org In many biological systems, the formation of MTA represents a step in the breakdown of thiamine, where the primary alcohol on the side chain of the thiazole ring is oxidized to a carboxylic acid. researchgate.netnih.govacs.org

This compound is often referred to as an "orphan" degradation product because, while its formation is established, its subsequent metabolic fate is not fully understood. researchgate.netnih.govacs.orgresearchgate.net It is found in both microbial and mammalian systems, suggesting a conserved pathway for thiamine degradation. researchgate.netkyoto-u.ac.jpwku.edu Research aims to clarify whether MTA is merely a terminal waste product destined for excretion or if it can be salvaged and re-enter metabolic pathways. nih.govacs.org

Enzymatic Degradation and Transformation Pathways

The primary transformation pathway leading to the formation of this compound is the enzymatic oxidation of 4-methyl-5-(β-hydroxyethyl)thiazole (HET). kyoto-u.ac.jp HET is the thiazole portion of the thiamine molecule, which is released upon the cleavage of thiamine. kyoto-u.ac.jp The pathway involves a two-step dehydrogenation of the hydroxyethyl (B10761427) side chain.

The process begins with the oxidation of the primary alcohol group of HET to an aldehyde intermediate, which is then further oxidized to the corresponding carboxylic acid, yielding MTA. kyoto-u.ac.jpcore.ac.uk This conversion is a key step in the catabolism of the thiazole moiety of thiamine. kyoto-u.ac.jp

Isolation and Characterization of Enzymes Involved in Thiazole Metabolism

Significant progress in understanding the enzymatic basis for MTA formation came from studies on soil bacteria. A bacterium, identified as a Pseudomonas sp., was isolated from soil via an enrichment culture technique using the thiazole moiety of thiamine as the sole carbon and nitrogen source. kyoto-u.ac.jp This bacterium demonstrated the ability to degrade HET.

From this bacterium, a cell-free enzyme system was developed that could convert HET into MTA. kyoto-u.ac.jp The enzyme responsible for this transformation was identified as a thiazole-dehydrogenating enzyme. kyoto-u.ac.jp Researchers successfully purified this enzyme approximately 20-fold and characterized some of its key properties. kyoto-u.ac.jp The studies revealed that the enzyme's maximum activity is dependent on the presence of Nicotinamide Adenine Dinucleotide (NAD) and Flavin Adenine Dinucleotide (FAD) as coenzymes. kyoto-u.ac.jpcore.ac.uk This coenzyme requirement suggests the transformation from HET to MTA is likely a two-step reaction catalyzed by dehydrogenases. kyoto-u.ac.jpcore.ac.uk

Table 1: Purification of Thiazole Dehydrogenating Enzyme from Pseudomonas sp.

| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Purification (fold) | Yield (%) |

|---|---|---|---|---|---|

| Crude Extract | 2100 | 4200 | 2.0 | 1 | 100 |

| Protamine Sulfate | 1850 | 3885 | 2.1 | 1.1 | 92.5 |

| Ammonium Sulfate (0-30%) | 450 | 450 | 1.0 | 0.5 | 10.7 |

| Ammonium Sulfate (30-60%) | 980 | 3332 | 3.4 | 1.7 | 79.3 |

| DEAE-Cellulose Chromatography | 230 | 9200 | 40.0 | 20 | - |

Metabolic Fate Investigations in Microorganisms and Eukaryotic Systems

The metabolic fate of this compound has been investigated across different biological domains, revealing its presence as a common thiamine catabolite.

In Microorganisms: Investigations using soil bacteria, specifically Pseudomonas sp., were instrumental in identifying MTA as a direct metabolic product from the degradation of the thiamine's thiazole moiety. kyoto-u.ac.jp Further studies have identified MTA in other microorganisms, such as the fungus Phycomyces blakesleeanus, where it is one of several thiamine metabolites isolated from culture media. wku.edu While its formation is well-documented, the subsequent fate within these microorganisms remains an area of interest. Research is ongoing to determine if MTA is a terminal product or if salvage pathways exist that could potentially recycle it. nih.govacs.org

In Eukaryotic Systems: In eukaryotic organisms, MTA has been identified as a significant metabolite of thiamine. Studies involving the administration of radiolabeled thiamine to rats, including both conventional and germ-free animals, have consistently detected 4-methylthiazole-5-acetic acid in the urine. wku.edu This demonstrates that its production is a result of the host's metabolic processes and not solely dependent on gut microbiota. wku.edu It is considered one of the main "orphan" degradation products of thiamine excreted in mammalian urine. researchgate.netnih.govacs.orgresearchgate.net The consistent excretion of MTA suggests it is a final product of thiamine catabolism in mammals, though the possibility of minor, yet-to-be-discovered salvage pathways cannot be entirely ruled out. nih.gov

Table 2: Organisms in which this compound has been Identified as a Metabolite

| Organism Type | Specific Organism/System | Reference |

|---|---|---|

| Bacteria | Pseudomonas sp. (soil bacterium) | kyoto-u.ac.jp |

| Fungi | Phycomyces blakesleeanus | wku.edu |

| Mammals | Rat (Rattus sp.) | wku.edu |

Advanced Applications and Emerging Research Directions for 4 Methyl 5 Thiazoleacetic Acid

Integration into Nanosystems for Sensing Applications

4-Methyl-5-thiazoleacetic acid and its derivatives are increasingly being integrated into nanosystems for various sensing applications. The ability of its mercapto-derivative to bind to noble metal nanoparticles makes it a valuable component in the development of highly sensitive detection platforms. lookchem.comchemdad.com For instance, it has been used as a capping agent in the preparation of fused spherical gold nanoparticles. lookchem.comchemdad.com These functionalized nanoparticles can then be used in colorimetric detection systems. One such application involves a paper-based nanosensor for detecting arsenic species, where gold nanoparticles are functionalized with 2-mercapto-4-methyl-5-thiazoleacetic acid (MMT). researchgate.net This system relies on arsenic-mediated aggregation of the nanoparticles, which leads to a visible color change proportional to the arsenic concentration. researchgate.netacs.org

A prominent application of 2-mercapto-4-methyl-5-thiazoleacetic acid (MMTAA) is as a Raman reporter molecule in Surface-Enhanced Raman Scattering (SERS) tags. mdpi.comencyclopedia.pub SERS is a powerful spectroscopic technique that can enhance the Raman signals of molecules by orders of magnitude when they are adsorbed on or near plasmonic nanostructures, such as gold or silver nanoparticles. encyclopedia.pubnih.gov The thiol group in MMTAA allows for its easy functionalization onto these metallic surfaces, while its structure produces a distinct and strong Raman spectrum. mdpi.comencyclopedia.pub